1-Chloro-2-fluoro-3-iodo-4-methoxybenzene
Overview
Description
1-Chloro-2-fluoro-3-iodo-4-methoxybenzene is an aromatic compound with the molecular formula C7H5ClFIO It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Electrophilic Aromatic Substitution (EAS): This step involves the introduction of substituents onto the benzene ring using electrophiles. For example, chlorination can be achieved using chlorine gas in the presence of a catalyst like iron(III) chloride.
Halogen Exchange Reactions: Fluorine and iodine can be introduced through halogen exchange reactions using reagents like N-fluorobenzenesulfonimide (NFSI) and iodine monochloride (ICl).
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions are common. For example, the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation can yield a quinone derivative.
Scientific Research Applications
1-Chloro-2-fluoro-3-iodo-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique substituents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. The presence of multiple halogens and a methoxy group can influence its reactivity and interaction with other molecules. For example, the electron-withdrawing nature of the halogens can make the benzene ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
- 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene
- 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene
- 1-Chloro-2-fluoro-4-iodo-3-methoxybenzene
Uniqueness: 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties. The combination of chlorine, fluorine, iodine, and methoxy groups provides a distinct set of electronic and steric effects that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
1-chloro-2-fluoro-3-iodo-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOCPFHDNZFTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.